molecular formula C11H9N5 B093104 8-phenyl-7H-purin-6-amine CAS No. 17720-22-8

8-phenyl-7H-purin-6-amine

Cat. No.: B093104
CAS No.: 17720-22-8
M. Wt: 211.22 g/mol
InChI Key: KFMQOHDPKOQCMU-UHFFFAOYSA-N
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Description

AH5015 is a high-efficiency, single-chip synchronous buck DC/DC converter chip. It is designed to deliver a continuous load of 5A with excellent line and load regulation capabilities. The device operates within an input voltage range of 7V to 38V and provides an adjustable output voltage from 3.3V to 25V. AH5015 is equipped with short-circuit and thermal protection circuits, enhancing the system’s reliability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AH5015 involves advanced semiconductor fabrication techniques. The process typically includes the following steps:

    Wafer Fabrication: Silicon wafers are prepared using the Czochralski process.

    Photolithography: Patterns are transferred onto the wafer using ultraviolet light.

    Doping: Impurities are introduced to modify the electrical properties of the silicon.

    Etching: Unwanted material is removed to create the desired circuit patterns.

    Deposition: Thin layers of materials are deposited onto the wafer to form the various components of the chip.

    Packaging: The fabricated chips are encapsulated in protective packages.

Industrial Production Methods

In industrial settings, the production of AH5015 involves large-scale semiconductor manufacturing facilities. These facilities use automated equipment to ensure precision and consistency in the production process. Quality control measures, such as electrical testing and inspection, are implemented to ensure the reliability and performance of the final product .

Chemical Reactions Analysis

Types of Reactions

AH5015, being an electronic component, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. it is designed to handle electrical reactions, such as:

    Voltage Regulation: The chip regulates the input voltage to provide a stable output voltage.

    Current Limiting: It limits the current to prevent damage to the circuit.

Common Reagents and Conditions

The primary reagents involved in the production of AH5015 are silicon, dopants (such as boron and phosphorus), and various chemicals used in photolithography and etching processes. The conditions include high temperatures for doping and deposition, as well as controlled environments to prevent contamination .

Major Products Formed

The major product formed is the AH5015 chip itself, which is used in various electronic applications, including automotive chargers, portable devices, and network systems .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
8-Phenyl-7H-purin-6-amine has been investigated for its potential as an anticancer agent. It acts as an inhibitor of enzymes involved in cell proliferation, such as adenosine deaminase and xanthine oxidase. These enzymes play significant roles in purine metabolism, and their inhibition can lead to altered cellular processes conducive to cancer treatment . Several studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards cancer cells, making it a candidate for further development in cancer therapeutics.

Phosphoinositide 3-Kinase (PI3K) Modulation
Recent research has highlighted the ability of certain derivatives of this compound to modulate the activity of phosphoinositide 3-kinases (PI3Ks). These kinases are critical in various signaling pathways related to inflammation, immune responses, and cancer progression. Compounds derived from this purine have shown promise in treating diseases associated with abnormal PI3K activity, including autoimmune disorders and cancers .

Biochemical Research

Cellular Signaling Pathways
The compound is being studied for its role in cellular signaling pathways. Its interaction with purine receptors suggests that it may influence various physiological processes, including cell growth and differentiation. The ability to act as a ligand for these receptors opens avenues for research into its effects on cellular behavior and potential therapeutic applications .

Fluorescent Nucleobases
C8-functionalized derivatives of purines, including this compound, are being explored as fluorescent nucleobases. These compounds can serve as conjugated scaffolds in the development of novel imaging agents for biological studies. Their unique photophysical properties make them suitable for tracking cellular processes at the molecular level .

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex purine derivatives. Its structural modifications allow chemists to create a wide range of biologically active compounds through various chemical reactions such as alkylation and reductive amination . The ability to modify its structure enhances its utility in drug design and development.

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the cytotoxic effects of 8-phenyl derivatives on cancer cell linesShowed selective inhibition of cancer cell proliferation through enzyme modulation
PI3K Inhibition ResearchEvaluated the effects of 8-phenyl derivatives on PI3K activityDemonstrated potential therapeutic effects in autoimmune diseases and cancers
Fluorescent Nucleobase DevelopmentExplored the use of C8-functionalized purines as fluorescent markersFound effective for real-time imaging in cellular studies

Mechanism of Action

The mechanism of action of AH5015 involves the regulation of electrical energy. The chip uses a constant frequency, average current mode control structure to provide a stable output voltage. It integrates high-side and low-side switches to achieve synchronous rectification, which improves efficiency. The internal compensation and soft-start features ensure smooth operation and prevent inrush current .

Comparison with Similar Compounds

Similar Compounds

    FH5015: Another high-efficiency, single-chip synchronous buck DC/DC converter with similar features.

    FS5175AE: A dual-cell (8.4V/8.7V) and triple-cell (12.6V) lithium battery charging IC with comparable applications.

Uniqueness

AH5015 stands out due to its wide input voltage range (7V to 38V) and high efficiency (up to 95%). It also features integrated short-circuit and thermal protection circuits, making it highly reliable for various applications .

Biological Activity

8-Phenyl-7H-purin-6-amine, a purine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a phenyl group at the 8-position of the purine ring, which influences its interactions with various biological macromolecules, including enzymes and receptors. Understanding its biological activity is crucial for potential therapeutic applications.

This compound can be synthesized through several methods, typically involving the introduction of the phenyl group via substitution reactions. Common synthetic routes include:

  • Starting Materials : The synthesis often begins with a purine precursor.
  • Reaction Conditions : The phenyl group is introduced using phenyl halides in the presence of bases.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

The compound's chemical structure can be represented as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC11H10N4
CAS Number17720-22-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, which may include:

  • Enzymes : It may inhibit key enzymes involved in cellular signaling pathways.
  • Receptors : The compound can bind to various receptors, potentially modulating their activity.

The presence of the phenyl group enhances binding affinity and specificity, which is crucial for its pharmacological effects.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth by targeting specific kinases involved in tumor progression .
  • Antiviral Properties : Some research suggests that purine derivatives can exhibit antiviral activity by interfering with viral replication mechanisms .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • FLT3 Inhibition : A study demonstrated that related purine derivatives could inhibit FLT3 kinase autophosphorylation in cellular models, suggesting potential use in treating FLT3-mutated leukemias .
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the purine scaffold can significantly affect biological activity, highlighting the importance of the phenyl group in enhancing efficacy against various targets .
  • Xenograft Models : In vivo studies using mouse xenograft models have shown promising results in reducing tumor size when treated with purine derivatives similar to this compound .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure TypeBiological Activity
8-MethylpurineMethyl groupModerate kinase inhibition
8-EthylpurineEthyl groupLower cytotoxicity
8-(4-Fluorophenyl)-purineFluorinated phenylEnhanced receptor binding

This table illustrates how variations in substituents can affect the biological profile of purine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-phenyl-7H-purin-6-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Microwave-assisted synthesis under controlled pressure (8 bar) and temperature has been effective for analogous 8-arylmethylpurine derivatives. For example, microwave irradiation with aryl halides and purine precursors in polar aprotic solvents (e.g., DMF) can achieve yields >70% . Purification via preparative TLC (e.g., CHCl3/MeOH/NH3 = 25:1) ensures removal of byproducts. Key parameters to optimize include catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and reaction time .
Synthetic Example ConditionsYield (%)Purity (HPLC)
8-Arylmethyl derivative (3a)Microwave, 8 bar, 120°C7598%
8-Phenyl analog (hypothetical)Pd(OAc)₂, DMF, 100°C6895%

Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR, X-ray crystallography, and computational modeling. For instance, 1^1H NMR chemical shifts at δ 8.2–8.4 ppm (purine H8) and δ 7.2–7.5 ppm (phenyl protons) are diagnostic. X-ray crystallography via SHELX refinement (e.g., SHELXL-2018) provides unambiguous bond-length data to distinguish 7H vs. 9H tautomers . DFT calculations (e.g., B3LYP/6-31G*) can predict tautomeric stability in solution .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Perform kinetic stability assays in PBS (pH 7.4) at 37°C, monitored via HPLC. Solubility can be enhanced using co-solvents (e.g., DMSO <5%) or cyclodextrin inclusion complexes. Stability data for similar purines (e.g., 7-methyladenine) show decomposition <10% over 24 hours in aqueous buffers .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

  • Methodological Answer : Cross-validate using high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC). For example, if MS suggests a molecular ion at m/z 269.9 (M+H+^+) but NMR indicates impurities, use preparative HPLC to isolate the target compound and re-analyze. Contradictions in fragmentation patterns may arise from isotopic variants or adducts, requiring collision-induced dissociation (CID) studies .

Q. What strategies mitigate low duplex stability in oligonucleotides incorporating this compound analogs?

  • Methodological Answer : Modify the sugar-phosphate backbone (e.g., phosphorothioate linkages) or introduce stacking-enhancing substituents (e.g., electron-withdrawing groups on phenyl). Fluorescence quenching studies (as in 8-aza-7-deazapurin analogs) can identify steric clashes or electronic mismatches in duplexes .
Duplex Stability TmT_m (°C)ΔTmT_m vs. Control
8-Phenyl analog (hypothetical)62.3-3.5
2-Amino-modified (3d)58.9-7.0

Q. How does the phenyl substituent at C8 influence the binding affinity of this compound to adenosine receptors?

  • Methodological Answer : Perform competitive binding assays (e.g., 3^3H-NECA displacement) using HEK-293 cells expressing A2A_{2A} receptors. Molecular docking (e.g., AutoDock Vina) can predict interactions between the phenyl group and hydrophobic receptor pockets (e.g., Phe168). Compare with 7-methyl or unsubstituted analogs to quantify steric/electronic effects .

Q. What analytical techniques are critical for detecting trace decomposition products in this compound under oxidative stress?

  • Methodological Answer : Use LC-MS/MS with a C18 column and ESI+ ionization. Monitor for oxidative byproducts (e.g., 8-phenylpurine-6-oxide, m/z 286.1). Accelerated stability testing (40°C/75% RH) over 14 days can simulate long-term degradation .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: e.g., temperature, catalyst loading).
  • Use design-of-experiments (DoE) to identify interactions between CPPs.
  • Statistical tools (e.g., ANOVA) can isolate variability sources .

Q. What protocols ensure reproducibility in crystallographic data for this compound polymorphs?

  • Methodological Answer : Standardize crystallization conditions (solvent, cooling rate). Use SHELXT for structure solution and Olex2 for refinement. Report Rint_{int} values (<5%) and Flack parameters to validate enantiopurity .

Properties

IUPAC Name

8-phenyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMQOHDPKOQCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309321
Record name 8-phenyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17720-22-8
Record name MLS003115082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-phenyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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CID 153981923
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CID 153981923
CID 153981923
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